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Compound of Interest

Compound Name: Glovadalen

Cat. No.: B15620572

Introduction

Glovadalen is a novel, orally bioavailable, potent, and selective small-molecule inhibitor of the
Epidermal Growth Factor Receptor (EGFR) with a specific mutation at L858R. Activating
mutations in the EGFR gene are key drivers in a subset of Non-Small Cell Lung Cancer
(NSCLCQC), leading to constitutive activation of downstream signaling pathways that promote cell
proliferation, survival, and metastasis.[1][2][3] Glovadalen is designed to specifically target the
ATP-binding pocket of the EGFR L858R mutant kinase, thereby inhibiting its activity and
downstream signaling. These application notes provide a comprehensive overview of the
proposed preclinical and clinical development plan for Glovadalen, including detailed protocols

for pivotal clinical trials.

Mechanism of Action and Preclinical Rationale

Glovadalen has demonstrated high preclinical activity. Preclinical evaluation of tyrosine kinase
inhibitors involves confirming target inhibition, evaluating functional activity, and assessing
therapeutic efficacy in vivo.[4][5][6]

Preclinical Data Summary
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Parameter

Result

Description

Target Potency (IC50)

0.8 nM

In vitro kinase assay against
EGFR L858R mutant protein.

Selectivity

>1,000-fold vs. wild-type
EGFR

Demonstrates high selectivity
for the mutant form, potentially

reducing off-target toxicities.

Cellular Activity (EC50)

5.2nM

Inhibition of proliferation in
NCI-H1975 (EGFR
L858R/T790M) human NSCLC

cell line.

In Vivo Efficacy

>70% tumor growth inhibition

In a patient-derived xenograft
(PDX) mouse model of EGFR
L858R-mutant NSCLC at a

well-tolerated oral dose.

Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell growth and proliferation.[7] Upon

activation by its ligand, EGFR dimerizes and autophosphorylates, initiating downstream
pathways like MAPK and PI3K/Akt, which are critical for tumorigenesis in NSCLC.[1][2][3]
Glovadalen's mechanism is to block this initial phosphorylation event in EGFR L858R mutant

receptors.
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Figure 1: Glovadalen's Inhibition of the EGFR Signaling Pathway.

Phase | Clinical Trial Protocol
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Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability,
Pharmacokinetics, and Preliminary Anti-Tumor Activity of Glovadalen in Patients with
Advanced Solid Tumors.

Objectives

e Primary: To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase Il
Dose (RP2D) of Glovadalen.[8]

e Secondary:
o To characterize the safety and tolerability profile of Glovadalen.
o To describe the pharmacokinetics (PK) of Glovadalen.

o To assess the preliminary anti-tumor activity of Glovadalen.

Study Design

This will be a standard 3+3 dose-escalation design.[9][10] This design is simple to implement
and is a widely used method in first-in-human oncology trials.[11][12][13] Patients will be
enrolled in cohorts of three, with dose escalation proceeding in the absence of dose-limiting
toxicities (DLTs).
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Figure 2: Phase | 3+3 Dose-Escalation Workflow.
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Patient Population

« Inclusion Criteria:
o Age = 18 years.
o Histologically confirmed advanced or metastatic solid tumor refractory to standard therapy.
o Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
o Adequate organ function.

» Expansion Cohort: Patients with confirmed EGFR L858R-mutant NSCLC.

Methodology

o Dose Escalation:
o Starting Dose: 50 mg once daily (QD), based on preclinical toxicology data.
o Dose Levels: 50, 100, 200, 400, 600 mg QD.
o DLT Period: First 28-day cycle.

» Safety Monitoring: Adverse events will be graded using the National Cancer Institute's
Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[14][15][16][17][18]

» Pharmacokinetic (PK) Sampling: Serial blood samples will be collected at specified time
points on Day 1 and Day 28 of Cycle 1 to determine Cmax, Tmax, AUC, and half-life.

e Tumor Assessment: Tumor response will be assessed every 8 weeks using Response
Evaluation Criteria in Solid Tumors (RECIST 1.1).[19][20][21][22]

Phase | Data Summary Table

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.researchgate.net/figure/Common-Terminology-Criteria-for-Adverse-Events-CTCAE-v50_tbl1_395167123
https://hcp.myeloma.org.uk/library/common-terminology-criteria-for-adverse-events-ctcae-version-5-0-2/
https://dctd.cancer.gov/research/ctep-trials/for-sites/adverse-events/ctcae-v5-5x7.pdf
https://www.actasdermo.org/en-using-common-terminology-criteria-for-articulo-S1578219020303784
https://dermnetnz.org/topics/common-terminology-criteria-for-adverse-events-due-to-cancer-therapy
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://www.slicevault.com/post/recist-1-1-the-gold-standard-for-evaluating-tumor-response-in-clinical-trials
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Dose Level Cohort Size (n) DLTs Observed Action

50 mg QD 3 0 Escalate

100 mg QD 3 0 Escalate

200 mg QD 3 1 Expand Cohort
200 mg QD 3 (expanded) 0 Escalate

400 mg QD 3 2 MTD Exceeded
RP2D - - 200 mg QD

Phase Il Clinical Trial Protocol

Title: A Phase II, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of
Glovadalen in Patients with Previously Treated, Advanced or Metastatic Non-Small Cell Lung
Cancer Harboring an EGFR L858R Mutation.

Objectives

o Primary: To evaluate the Objective Response Rate (ORR) of Glovadalen as per RECIST
1.1.

e Secondary:

o To assess the Duration of Response (DoR), Disease Control Rate (DCR), and
Progression-Free Survival (PFS).

o To further characterize the safety profile of Glovadalen.

Study Design

This will be a single-arm, two-stage study design to efficiently assess for a signal of efficacy.
[23]
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Figure 3: Phase Il Two-Stage Study Workflow.
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Patient Population

e |Inclusion Criteria:

o Histologically confirmed advanced or metastatic NSCLC with a documented EGFR L858R
mutation.

o Progression on at least one prior line of systemic therapy.
o Measurable disease as defined by RECIST 1.1.[19][21]

o ECOG performance status of 0-1.

Methodology

o Treatment: Glovadalen will be administered orally at the RP2D (200 mg QD).

o Tumor Assessment: Radiographic tumor assessments (CT/MRI) will be performed at
baseline and every 6 weeks thereafter.[20]

» Efficacy Endpoints:
o ORR: Percentage of patients with a complete response (CR) or partial response (PR).[24]
o PFS: Time from enroliment to disease progression or death.

o Safety Monitoring: Continuous monitoring and grading of adverse events using CTCAE v5.0.
[15][16]

Phase Il Efficacy Endpoints (Hypothetical)
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Endpoint Value 95% Confidence Interval

Objective Response Rate

62% 47% - 75%
(ORR)
Disease Control Rate (DCR) 88% 76% - 95%
Median Duration of Response 11.2 months 8.9 - 14.1 months
Median Progression-Free

9.8 months 7.5 - 12.4 months

Survival

Phase Ill Clinical Trial Protocol

Title: A Randomized, Double-Blind, Placebo-Controlled, Phase Il Study of Glovadalen versus
Standard of Care Chemotherapy in the First-Line Treatment of Patients with Advanced or
Metastatic Non-Small Cell Lung Cancer Harboring an EGFR L858R Mutation.

Objectives

e Primary: To compare the Progression-Free Survival (PFS) of patients treated with
Glovadalen versus standard platinum-doublet chemotherapy.[25][26][27]

e Secondary:

o To compare Overall Survival (OS), Objective Response Rate (ORR), and Duration of
Response (DoR).

o To evaluate the safety and tolerability of Glovadalen in the first-line setting.

Study Design

A multicenter, randomized, double-blind, placebo-controlled trial. Patients will be randomized in
a 1:1 ratio to receive either Glovadalen or standard chemotherapy.
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Figure 4: Phase Ill Randomized Controlled Trial Workflow.

Patient Population

¢ Inclusion Criteria:

o Previously untreated, histologically confirmed advanced or metastatic non-squamous
NSCLC with a documented EGFR L858R mutation.
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o Measurable disease per RECIST 1.1.

o ECOG performance status of 0-1.

Methodology

» Randomization: Patients will be stratified by geographic region and smoking status.
e Treatment Arms:
o Arm A: Glovadalen 200 mg QD orally + placebo for chemotherapy.

o Arm B: Placebo for Glovadalen orally + standard platinum-based doublet chemotherapy
(e.g., cisplatin/pemetrexed) for 4-6 cycles.

e Tumor Assessment: Imaging assessments will be conducted at baseline, every 6 weeks for
the first 48 weeks, and every 12 weeks thereafter until disease progression.

 Statistical Analysis: The primary analysis of PFS will be performed using a log-rank test. A
sample size of approximately 450 patients will provide 90% power to detect a hazard ratio of
0.65 for PFS.

Phase Il Key Endpoints (Hypothetical)

. Glovadalen Chemotherapy Hazard Ratio
Endpoint P-value
Arm (N=225) Arm (N=225) (95% CI)

Median PFS 14.5 months 7.8 months 0.62 (0.48-0.79) <0.001
Median OS 32.1 months 24.5 months 0.75 (0.59-0.95) 0.015
ORR 71% 45% - <0.001
Grade >3 AEs 35% 52% - 0.002

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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